molecular formula C17H15FN2O2 B5149687 N-(3-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(3-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B5149687
M. Wt: 298.31 g/mol
InChI Key: BNFIJKRMBAIGGX-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of N-(3-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-(3-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, specific temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.

Scientific Research Applications

N-(3-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Research: The compound serves as a model molecule in various chemical reactions and mechanisms studies.

    Industrial Applications: It may be utilized in the synthesis of other complex organic molecules, serving as an intermediate in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance the compound’s binding affinity to these targets, influencing biological pathways and exerting its effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

N-(3-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can be compared with similar compounds such as:

    N-(3-fluorophenyl)thiourea: This compound shares the fluorophenyl group but differs in its functional groups, leading to different chemical and biological properties.

    3-fluorofentanyl: Another compound with a fluorophenyl group, but with distinct pharmacological effects and applications.

    3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has a similar fluorophenyl group but differs in its overall structure and applications.

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential and develop new applications for this intriguing compound.

Properties

IUPAC Name

N-(3-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c18-13-5-4-6-14(10-13)19-17(22)12-9-16(21)20(11-12)15-7-2-1-3-8-15/h1-8,10,12H,9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFIJKRMBAIGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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